

Molecular structure and weight of 1,4-Dibromo-2,5-diiiodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2,5-diiiodobenzene

Cat. No.: B1312432

[Get Quote](#)

An In-depth Technical Guide to **1,4-Dibromo-2,5-diiiodobenzene**: Molecular Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of **1,4-Dibromo-2,5-diiiodobenzene**. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who may use this compound as a synthetic intermediate.

Molecular Structure and Properties

1,4-Dibromo-2,5-diiiodobenzene is a halogenated aromatic compound with the chemical formula $C_6H_2Br_2I_2$.^[1]^[2] Its structure consists of a central benzene ring substituted with two bromine atoms and two iodine atoms at positions 1, 4, 2, and 5, respectively.

Physicochemical Data

A summary of the key quantitative data for **1,4-Dibromo-2,5-diiiodobenzene** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_6H_2Br_2I_2$	[1] [2]
Molecular Weight	487.70 g/mol	[1] [3] [4]
Appearance	White to almost white powder or crystal	[4] [5]
Melting Point	163-165 °C	[3] [4]
Boiling Point	377.2 ± 42.0 °C (Predicted)	[3] [4]
Solubility	Soluble in Toluene	[4] [5]
CAS Number	63262-06-6	[3] [4]

Molecular Visualization

The two-dimensional chemical structure of **1,4-Dibromo-2,5-diiiodobenzene** is depicted in the diagram below.

Caption: Molecular structure of **1,4-Dibromo-2,5-diiiodobenzene**.

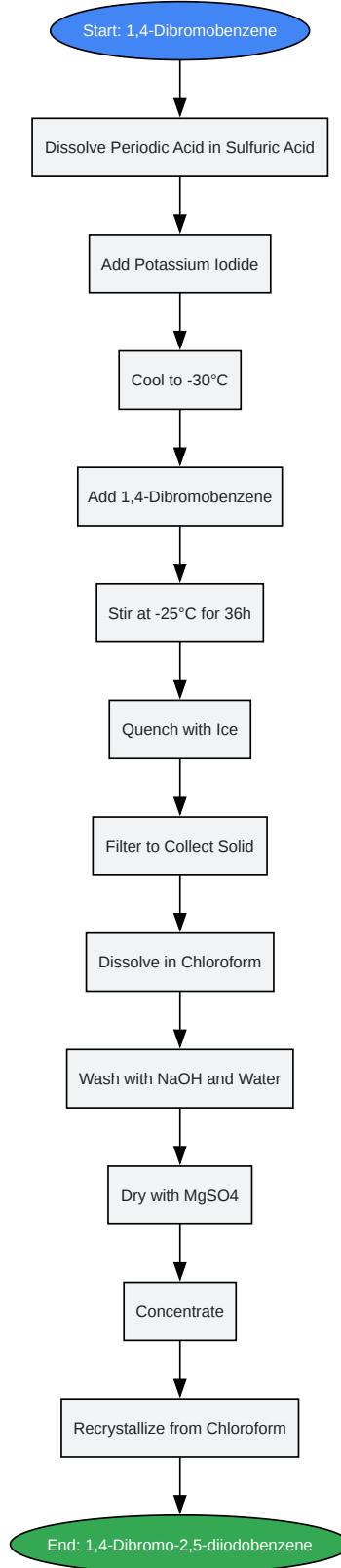
Experimental Protocols

Synthesis of 1,4-Dibromo-2,5-diiiodobenzene

A common synthetic route to **1,4-Dibromo-2,5-diiiodobenzene** involves the direct iodination of 1,4-dibromobenzene.[\[4\]](#) An alternative multi-step synthesis has also been reported, proceeding through nitration, reduction, and diazotization-iodination steps.[\[6\]](#) The direct iodination protocol is detailed below.

Materials:

- 1,4-Dibromobenzene
- Periodic acid
- Potassium iodide


- Sulfuric acid
- Chloroform
- 5% aqueous sodium hydroxide
- Deionized water
- Anhydrous magnesium sulfate
- Ice

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dissolve 16.7 g (73.0 mmol) of periodic acid in 525 ml of sulfuric acid.
- Once the periodic acid is completely dissolved, add 36.4 g (219 mmol) of potassium iodide in portions.
- Cool the reaction mixture to -30°C.
- Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.
- Stir the resulting mixture continuously at -25°C for 36 hours.
- Upon completion of the reaction, pour the mixture into 2 kg of ice.
- Collect the solid product by filtration.
- Dissolve the solid in chloroform.
- Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
- Dry the organic phase with anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure.

- Recrystallize the residue from chloroform to yield the final product.

The following diagram illustrates the workflow for the synthesis of **1,4-Dibromo-2,5-diiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1,4-Dibromo-2,5-diiodobenzene**.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **1,4-Dibromo-2,5-diiodobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.^[4]
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Key parameters to set include the number of scans, relaxation delay, and spectral width.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
 - Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ^1H NMR.
 - Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.

Mass Spectrometry (MS):

- Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Elemental Analysis:

- Elemental analysis determines the percentage composition of carbon, hydrogen, bromine, and iodine in the sample.
 - Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
 - Data Acquisition: The analysis is typically performed using an automated elemental analyzer, which combusts the sample and quantifies the resulting gases. The experimental percentages should be in close agreement with the calculated theoretical values.

Safety Information

1,4-Dibromo-2,5-diiiodobenzene is classified as a skin and eye irritant.^{[3][5]} Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.^[5] It is also light-sensitive and should be stored accordingly.^[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromo-2,5-diiiodobenzene | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,5-diiiodobenzene 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 1,4-Dibromo-2,5-diiiodobenzene | 63262-06-6 [sigmaaldrich.com]
- 4. 1,4-DIBROMO-2,5-DIODOBENZENE CAS#: 63262-06-6 [m.chemicalbook.com]
- 5. 1,4-Dibromo-2,5-diiiodobenzene | 63262-06-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiiodobenzene - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Molecular structure and weight of 1,4-Dibromo-2,5-diiodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312432#molecular-structure-and-weight-of-1-4-dibromo-2-5-diiodobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com